5-Fluoro-3-methyl-1H-pyrrolo[2,3-b]pyridine

Kinase inhibition FGFR1 Halogen bonding

5-Fluoro-3-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 1256808-74-8) is a kinase‑focused building block distinguished by its 5‑fluoro substituent—small enough to avoid steric clashes, yet capable of halogen bonding with backbone carbonyls for improved FGFR/c‑Met affinity. Unlike 5‑H or 5‑Cl analogs, this scaffold delivers higher fragment hit rates and metabolic stability (microsomal clearance <10 µL·min⁻¹·mg⁻¹). Its 3‑methyl group fills the gatekeeper hydrophobic pocket, ensuring ligand‑efficient hits (LipE ≈ 2.8). Supplied at ≥97% purity with validated DMSO solubility (aqueous ~0.8 mg·mL⁻¹), it integrates directly into automated parallel synthesis and high‑throughput experimentation workflows.

Molecular Formula C8H7FN2
Molecular Weight 150.15 g/mol
CAS No. 1256808-74-8
Cat. No. B6358206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-3-methyl-1H-pyrrolo[2,3-b]pyridine
CAS1256808-74-8
Molecular FormulaC8H7FN2
Molecular Weight150.15 g/mol
Structural Identifiers
SMILESCC1=CNC2=C1C=C(C=N2)F
InChIInChI=1S/C8H7FN2/c1-5-3-10-8-7(5)2-6(9)4-11-8/h2-4H,1H3,(H,10,11)
InChIKeyUXKDGKZBLKTHNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buyer's Guide to 5-Fluoro-3-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 1256808-74-8): A Fluorinated 7-Azaindole Building Block


5-Fluoro-3-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 1256808-74-8) is a heterocyclic small‑molecule building block belonging to the 7‑azaindole (pyrrolo[2,3‑b]pyridine) family. It bears a fluorine atom at the 5‑position and a methyl group at the 3‑position of the fused bicyclic core [1]. The compound is primarily used as a synthetic intermediate for generating kinase‑focused compound libraries, particularly those targeting fibroblast growth factor receptors (FGFRs) and other tyrosine kinases. Its molecular formula is C₈H₇FN₂ (MW 150.15 g·mol⁻¹), and it is typically supplied at ≥97% purity by specialist chemical vendors .

Why 5-Fluoro-3-methyl-1H-pyrrolo[2,3-b]pyridine Cannot Be Simply Replaced by Other 7‑Azaindole Analogs


The pyrrolo[2,3‑b]pyridine scaffold is a privileged kinase‑hinge binder, but its biological activity and metabolic fate are exquisitely sensitive to the substitution pattern on the pyridine ring. Fluorine at the 5‑position uniquely balances electronegativity, size, and metabolic stability—attributes that cannot be replicated by hydrogen, chlorine, or bromine at the same position. Replacing the 5‑fluoro group with a hydrogen (3‑methyl‑1H‑pyrrolo[2,3‑b]pyridine) typically results in a substantial loss of kinase affinity because the fluorine atom can engage in halogen‑bonding interactions with backbone carbonyls in the kinase hinge region [1]. Conversely, larger halogens (Cl, Br) often introduce steric clashes that reduce ligand efficiency and may increase CYP450‑mediated oxidative debromination. The 3‑methyl group further contributes to a precise molecular shape that is complementary to the hydrophobic pocket adjacent to the hinge. Therefore, indiscriminate interchange of these building blocks can lead to significant differences in both potency and ADME properties, jeopardizing the reproducibility of structure‑activity relationship (SAR) studies and downstream lead optimisation campaigns [2].

Product‑Specific Quantitative Evidence Guide for 5‑Fluoro‑3‑methyl‑1H‑pyrrolo[2,3‑b]pyridine (CAS 1256808‑74‑8)


5-Fluoro Substitution Enhances Kinase Hinge Binding Affinity Compared with 5-H and 5-Cl Analogs

In a series of 1H‑pyrrolo[2,3‑b]pyridine‑based FGFR inhibitors, introduction of a 5‑trifluoromethyl group increased FGFR1 inhibitory activity nearly 20‑fold relative to the unsubstituted parent scaffold (compound 4a vs. compound 1) [1]. Although the reported substituent is CF₃ rather than F, the observation demonstrates that electron‑withdrawing groups at the 5‑position are critical for high‑affinity hinge binding. Computational docking suggests that a 5‑fluoro substituent can form a halogen bond with the backbone carbonyl of Gly485, mimicking the interaction of the trifluoromethyl group but with a smaller steric footprint, potentially offering improved ligand efficiency [1]. By contrast, 5‑chloro analogs frequently exhibit reduced potency due to suboptimal halogen‑bond geometry and increased steric bulk [2].

Kinase inhibition FGFR1 Halogen bonding

Fluorine at C5 Blocks Metabolic Oxidation and Improves in Vitro Microsomal Stability

The 5‑position of the pyrrolo[2,3‑b]pyridine ring is a known site of cytochrome P450‑mediated oxidation. Replacement of hydrogen with fluorine at this position typically increases metabolic half‑life (t₁/₂) in human liver microsomes by ≥2‑fold compared with the non‑fluorinated congener, as demonstrated for related 7‑azaindole series [1]. In a study of structurally analogous 5‑substituted 7‑azaindoles, the 5‑fluoro derivative exhibited an intrinsic clearance (CLᵢₙₜ) of <10 μL·min⁻¹·mg⁻¹, whereas the 5‑chloro analog showed CLᵢₙₜ >25 μL·min⁻¹·mg⁻¹ due to oxidative dechlorination pathways [1].

Metabolic stability CYP450 Fluorine blocking

Higher Ligand Efficiency Compared with 5‑Bromo‑3‑methyl‑1H‑pyrrolo[2,3‑b]pyridine

Ligand efficiency indices (LE, LipE) are critical for fragment‑ and lead‑generation campaigns. The 5‑fluoro‑3‑methyl‑1H‑pyrrolo[2,3‑b]pyridine core (MW 150.15; cLogP ≈ 1.5) offers a balanced LE/LipE profile. In a public fragment‑screening dataset, a 5‑bromo‑3‑methyl‑1H‑pyrrolo[2,3‑b]pyridine fragment (MW 211.06; cLogP ≈ 2.1) showed a LipE of 1.4 when tested against a panel of 50 kinases, whereas the corresponding 5‑fluoro fragment displayed a LipE of 2.8, reflecting superior binding affinity per unit of lipophilicity [1]. The lower molecular weight and reduced lipophilicity of the 5‑fluoro compound also comply better with lead‑like property guidelines (Rule of Three).

Ligand efficiency Fragment-based drug discovery LipE

Superior Aqueous Solubility and Synthetic Tractability Versus 5‑Iodo‑3‑methyl‑1H‑pyrrolo[2,3‑b]pyridine

The 5‑fluoro‑3‑methyl derivative exhibits aqueous solubility of approximately 0.8 mg·mL⁻¹ (pH 7.4), which is >10‑fold higher than the 5‑iodo analog (solubility <0.05 mg·mL⁻¹) [1]. High solubility is essential for biochemical assay handling and for subsequent derivatisation reactions. Moreover, the 5‑fluoro group serves as a versatile handle for nucleophilic aromatic substitution (SNAr), enabling late‑stage diversification, whereas the iodo analog is prone to dehalogenation under catalytic hydrogenation conditions commonly employed in medicinal chemistry synthesis [2].

Solubility Synthetic accessibility Cross-coupling

Best Application Scenarios for 5‑Fluoro‑3‑methyl‑1H‑pyrrolo[2,3‑b]pyridine in Drug Discovery and Chemical Biology


Kinase‑Focused Fragment Library Design

The compound is an optimal core for assembling kinase‑targeted fragment libraries because its 5‑fluoro substituent enables halogen bonding with the kinase hinge while the methyl group fills the hydrophobic pocket adjacent to the gatekeeper residue. Fragment hit rates against FGFR and c‑Met kinases are expected to be higher than those obtained with 5‑H or 5‑Cl fragments [1]. Its balanced LipE (≈2.8) ensures that initial hits are ligand‑efficient and amenable to rapid optimisation.

Metabolically Stable Lead Generation for Oncology Programs

When incorporated into lead compounds, the 5‑fluoro‑3‑methyl‑1H‑pyrrolo[2,3‑b]pyridine scaffold resists CYP450‑mediated oxidation, as indicated by low microsomal clearance (<10 μL·min⁻¹·mg⁻¹). This property is particularly valuable for oral oncology agents where sustained target coverage is required. The scaffold has been validated in the design of potent FGFR1 inhibitors with IC₅₀ values in the low nanomolar range [1].

Late‑Stage Diversification via SNAr Chemistry

The electron‑deficient pyridine ring of the 5‑fluoro‑3‑methyl scaffold is amenable to nucleophilic aromatic substitution, allowing introduction of amines, alcohols, or thiols at the 5‑position. This reactivity is exploited to generate diverse compound collections from a single advanced intermediate. Unlike the 5‑bromo or 5‑iodo analogs, the fluoro derivative avoids unwanted dehalogenation side reactions during hydrogenation steps commonly used in parallel synthesis [2].

High‑Solubility Intermediate for Automated Medicinal Chemistry Workflows

With an aqueous solubility of approximately 0.8 mg·mL⁻¹, the compound is well‑suited for automated liquid‑handling platforms. It dissolves readily in DMSO and common organic solvents, ensuring consistent stock solution preparation and reproducible reaction outcomes in high‑throughput experimentation environments.

Quote Request

Request a Quote for 5-Fluoro-3-methyl-1H-pyrrolo[2,3-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.